
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a hydroxyphenoxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 3-hydroxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-phenoxy-N,N-dimethylacetamide.
Reduction: Formation of 2-(3-aminophenoxy)-N,N-dimethylacetamide.
Substitution: Formation of 2-(3-halophenoxy)-N,N-dimethylacetamide.
Applications De Recherche Scientifique
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-hydroxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with amino acid residues in proteins, while the acetamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide can be compared with other similar compounds, such as:
2-(4-hydroxyphenoxy)-N,N-dimethylacetamide: Differing in the position of the hydroxy group, which can affect its reactivity and binding properties.
2-(3-methoxyphenoxy)-N,N-dimethylacetamide: The methoxy group can influence the compound’s solubility and chemical stability.
2-(3-hydroxyphenoxy)-N,N-diethylacetamide: The presence of ethyl groups instead of methyl groups can alter the compound’s pharmacokinetic properties.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-(3-hydroxyphenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-14-9-5-3-4-8(12)6-9/h3-6,12H,7H2,1-2H3 |
Clé InChI |
PSZMFIQYKZFDEN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)COC1=CC=CC(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)


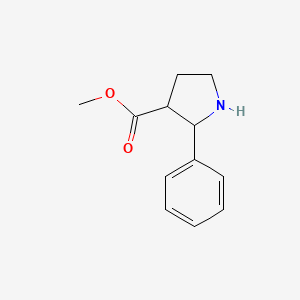
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
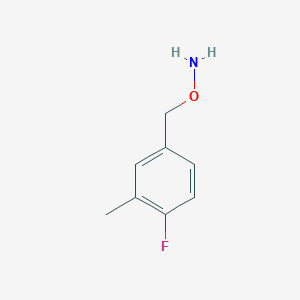
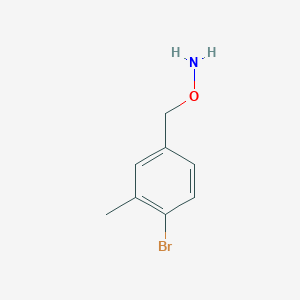

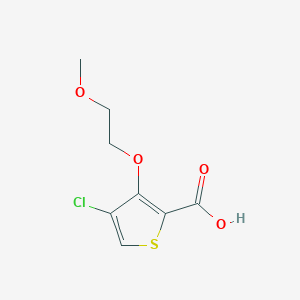


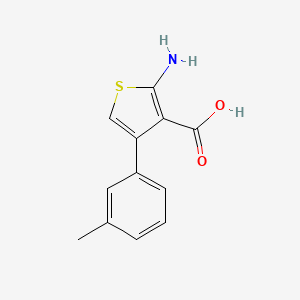
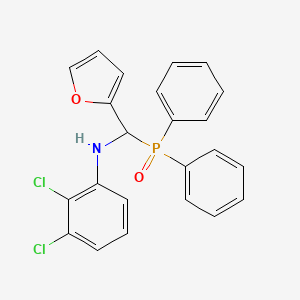
![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)
